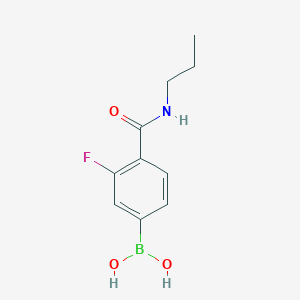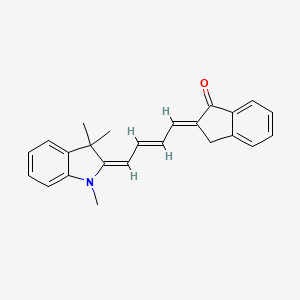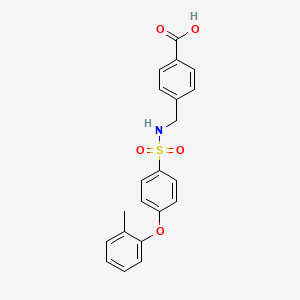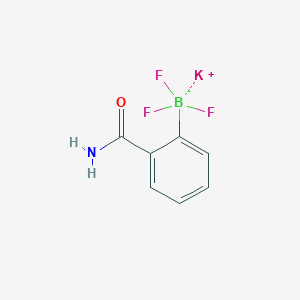
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid
概要
説明
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid: is an organic boronic acid compound with the molecular formula C10H13BFNO3 . It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a propylcarbamoyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-fluoro-4-aminophenylboronic acid with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions: (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate) and phosphine ligands are commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing agents: such as hydrogen peroxide or sodium periodate are used for oxidation reactions.
Nucleophiles: such as amines or thiols are used in substitution reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenol derivatives: from oxidation.
Substituted phenyl derivatives: from nucleophilic substitution.
科学的研究の応用
Chemistry: (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling .
Biology and Medicine: Its boronic acid group can interact with biological targets such as enzymes and receptors, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity and functional groups make it suitable for various applications .
作用機序
The mechanism of action of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteases and kinases. The fluoro and propylcarbamoyl groups further modulate the compound’s binding affinity and selectivity .
類似化合物との比較
Comparison: (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a propylcarbamoyl group on the phenyl ring. This combination of substituents enhances its reactivity and binding properties compared to other similar compounds. For example, 3-Fluorophenylboronic acid lacks the propylcarbamoyl group, which limits its potential interactions with biological targets . Similarly, 4-Fluorophenylboronic acid has the fluoro group in a different position, affecting its reactivity and selectivity .
特性
IUPAC Name |
[3-fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-2-5-13-10(14)8-4-3-7(11(15)16)6-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQISMKPCBHVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660286 | |
| Record name | [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-15-3 | |
| Record name | [3-Fluoro-4-(propylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387892.png)









![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride](/img/structure/B1387910.png)

